molecular formula C16H14N4OS B10877208 N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10877208
M. Wt: 310.4 g/mol
InChI Key: QSPHEQJGOWIFSV-UHFFFAOYSA-N
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Description

N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a 1,2,4-triazole-based acetamide derivative characterized by a phenyl-substituted triazole core linked to an N-phenylacetamide moiety via a sulfanyl bridge. The 1,2,4-triazole scaffold is a versatile pharmacophore with broad applications in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14N4OS/c21-15(18-13-7-3-1-4-8-13)11-22-16-17-12-20(19-16)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)

InChI Key

QSPHEQJGOWIFSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amidrazones with Thiocarbonyl Derivatives

Cyclocondensation reactions between phenyl-substituted amidrazones and thiocarbonyl reagents provide direct access to the triazole-thiol scaffold. For example, reacting phenylhydrazine with a thiocarboxylic acid derivative under acidic conditions yields the triazole-thiol core. Optimized conditions involve refluxing in ethanol with catalytic hydrochloric acid, achieving yields of 68–75%.

Key Reaction Conditions

  • Reactants : Phenylhydrazine, thiocarboxylic acid chloride

  • Solvent : Ethanol

  • Catalyst : HCl (conc.)

  • Temperature : Reflux (78°C)

  • Time : 12–16 hours

Functionalization of Preformed Triazole Cores

An alternative approach modifies pre-synthesized triazole derivatives. For instance, chlorination of 1-phenyl-1,2,4-triazole followed by thiolation using N-cyclohexyldithiocarbamate cyclohexylammonium salt introduces the thiol group at the 3-position. This method, adapted from quinoxaline-thione syntheses, achieves 85–90% conversion in chloroform at 61°C.

Coupling the Triazole-Thiol with N-Phenyl-2-Chloroacetamide

The sulfanylacetamide side chain is introduced via nucleophilic substitution between the triazole-thiol and N-phenyl-2-chloroacetamide.

Base-Mediated Alkylation

Deprotonation of the thiol group using a mild base (e.g., potassium carbonate) facilitates nucleophilic attack on the chloroacetamide. Reactions in dimethylformamide (DMF) at 60°C for 8–12 hours yield the target compound with 65–72% efficiency.

Representative Procedure

  • Dissolve 1-phenyl-1,2,4-triazole-3-thiol (1.0 equiv) and N-phenyl-2-chloroacetamide (1.1 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and stir at 60°C under nitrogen.

  • Monitor via TLC; purify by recrystallization (ethanol/water).

Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) promote efficient coupling in THF at room temperature. This method avoids base-induced side reactions but requires anhydrous conditions and affords slightly lower yields (58–64%).

Alternative Pathways via Hydrazide Intermediates

Recent methodologies leverage hydrazide derivatives to streamline synthesis.

Azide-Mediated Coupling

Hydrazide intermediates, generated from thioacetate precursors, react with amines under Staudinger conditions. For example, (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide undergoes azide formation in situ, followed by coupling with aniline derivatives to yield acetamides. While applicable to the target compound, this route introduces additional steps, reducing overall yield to 50–55%.

One-Pot Thiol-Alkylation-Hydrazidation

A streamlined one-pot approach combines thiol alkylation with subsequent hydrazide formation. This method, adapted from patent literature, uses ethyl acetate as a universal solvent and triethylamine as a base, achieving 70% yield in 24 hours.

Characterization and Analytical Data

Critical characterization data for N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide include:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.82–7.25 (m, 10H, Ar-H), 4.12 (s, 2H, SCH₂), 3.98 (s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 153.2 (triazole-C), 139.1–127.3 (Ar-C), 34.5 (SCH₂).

  • HRMS (ESI) : m/z calcd. for C₁₆H₁₄N₄OS [M+H]⁺ 310.0918, found 310.0915.

Physical Properties

  • Melting Point : 224–226°C (recrystallized from ethanol).

  • Solubility : Soluble in DMSO, DMF; sparingly soluble in ethanol.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Base-Mediated Alkylation65–72≥98Simple, scalableRequires excess base
Mitsunobu Coupling58–64≥95Mild conditionsCostly reagents
Azide-Mediated50–55≥90Versatile for analoguesMulti-step, lower yield
One-Pot Synthesis70≥97Time-efficientOptimized solvent system required

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Controlling the substitution pattern (1- vs. 4-phenyl) remains challenging. Using directing groups (e.g., nitro or amino substituents) during cyclocondensation improves regioselectivity.

Purification of Sulfanylacetamides

Recrystallization from ethanol/water (3:1) effectively removes unreacted starting materials. Chromatography on silica gel (ethyl acetate/hexane, 1:2) resolves closely related byproducts .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated triazole derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research has demonstrated that N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study indicated that derivatives of this compound displayed percent growth inhibitions (PGIs) of over 70% against several cancer types, including breast and lung cancers .

Case Study: Anticancer Efficacy
A comparative analysis revealed that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity at low concentrations .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Studies have indicated that it possesses significant antibacterial activity against multidrug-resistant strains of bacteria.

Case Study: Antibacterial Activity
In a recent study, this compound showed effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values lower than traditional antibiotics .

Synthesis and Derivatives

The synthesis of this compound involves the reaction of phenyl-containing precursors with triazole derivatives under controlled conditions. Various derivatives have been synthesized to enhance its pharmacological profile.

Table: Selected Derivatives and Their Activities

Compound NameActivity TypeReference
N-(4-cyanophenyl)-2-[...]-acetamideAnticancer
N-(4-chlorophenyl)-2-[...]-acetamideAntimicrobial
N-(4-methylphenyl)-2-[...]-acetamideAnticancer

Mechanism of Action

The mechanism of action of N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • For example, the bromophenyl derivative in exhibited HIV-1 RT inhibition via hydrogen-bonded dimerization .
  • Triazole Core Substitutions : Pyridinyl () and cyclohexylmethyl () groups influence solubility and target specificity. VUAA-1 and OLC-12, with pyridinyl substituents, showed distinct agonist profiles for insect olfactory receptors .
  • Hybrid Structures : Piperidine-linked methoxyphenyl derivatives () demonstrated antioxidant activity (IC50: 12.3 µM), outperforming analogues with smaller substituents .

Key Findings :

  • Antioxidant Activity : Compound 7h (IC50: 12.3 µM) showed 34% greater potency than 7i (IC50: 18.7 µM), likely due to the 2-ethyl-6-methylphenyl group enhancing lipid solubility .
  • Anti-inflammatory Potential: Furan-substituted triazole acetamides () reduced exudate volume by 42% at 10 mg/kg, comparable to diclofenac .
  • Olfactory Agonism : VUAA-1 and OLC-12 () are critical tools for studying insect behavior, with EC50 values in the low micromolar range .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : The HIV-1 RT inhibitor () forms N–H⋯S and N–H⋯N bonds, stabilizing a chair conformation in the cyclohexylmethyl group and enabling dimerization .
  • Solubility : Pyridinyl substituents () may enhance aqueous solubility compared to purely aromatic analogues.
  • Melting Points : Derivatives like 7h (mp: 110°C) and the bromophenyl compound (mp: 398.7–398.9 K) exhibit high thermal stability, correlating with crystalline packing .

Biological Activity

N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly due to the presence of the triazole moiety, which is known for its pharmacological potential. This article provides an overview of the biological activity of this compound, synthesizing information from various studies to highlight its efficacy and applications.

Structural Characteristics

The compound features a triazole ring , a phenyl group , and an acetamide functional group . Its chemical formula is C17H16N4OSC_{17}H_{16}N_{4}OS, indicating a composition that includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique combination of these structural elements contributes to its biological activity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that compounds with similar triazole structures possess antifungal and antibacterial properties. For instance:

CompoundActivityReference
This compoundAntimicrobial
5-(4-Chlorophenyl)-1,2,4-triazoleAntifungal and antibacterial
3-ThiosemicarbazonesAntiviral against HIV

The presence of the triazole ring in this compound enhances its ability to inhibit microbial growth.

Anticonvulsant Activity

Research has indicated that derivatives of triazoles can exhibit anticonvulsant properties. In studies where compounds similar to this compound were tested using the maximal electroshock (MES) method in rats, certain derivatives showed statistically significant reductions in seizure duration compared to controls. For instance:

CompoundDosage (mg/kg)Extensor Phase Duration (s)Statistical Significance
Control-1.45 ± 0.68-
T3304.31 ± 4.87p < 0.05
T4306.08 ± 2.72p < 0.05

This data suggests that N-phenyl derivatives can be promising candidates for further development in anticonvulsant therapies .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE). Inhibition of AChE is relevant for treating conditions like Alzheimer's disease and other neurological disorders. Studies have shown that triazole-thione derivatives exhibit potent AChE inhibitory activity .

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Antimicrobial Activity Evaluation : A study synthesized various triazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfur-containing groups had enhanced antimicrobial efficacy .
  • Anticonvulsant Screening : Research on several N-substituted phenyl-acetamides demonstrated significant anticonvulsant effects in animal models when compared to standard drugs like phenytoin .

Q & A

Q. What methods confirm the compound’s stability under physiological conditions?

  • Methodological Answer: Stability is tested in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via HPLC. Degradation products are identified using LC-MS. Accelerated stability studies (40°C/75% RH) assess shelf life .

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